Boc-Tyr(OAllyl)-OH Boc-Tyr(OAllyl)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC14407754
InChI: InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)
SMILES:
Molecular Formula: C17H23NO5
Molecular Weight: 321.4 g/mol

Boc-Tyr(OAllyl)-OH

CAS No.:

Cat. No.: VC14407754

Molecular Formula: C17H23NO5

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-Tyr(OAllyl)-OH -

Specification

Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid
Standard InChI InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)
Standard InChI Key YIRRNENSHUFZBH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O

Introduction

Synthetic Routes to Boc-Tyr(OAllyl)-OH

Stepwise Protection of L-Tyrosine

The synthesis involves sequential protection of tyrosine’s functional groups:

  • Boc Protection of the Amino Group:
    L-Tyrosine is treated with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in a biphasic system (e.g., THF/water) with a base (e.g., NaOH) at 0–25°C .

    Tyr-OH+(Boc)2OBoc-Tyr-OH+CO2\text{Tyr-OH} + (\text{Boc})_2\text{O} \rightarrow \text{Boc-Tyr-OH} + \text{CO}_2

    Yield: 85–92%.

  • Allylation of the Phenolic Hydroxyl:
    Boc-Tyr-OH is reacted with allyl bromide (CH2=CHCH2Br\text{CH}_2=\text{CHCH}_2\text{Br}) in the presence of a base (e.g., K₂CO₃) in DMF or acetone .

    Boc-Tyr-OH+CH2=CHCH2BrBoc-Tyr(OAllyl)-OH+HBr\text{Boc-Tyr-OH} + \text{CH}_2=\text{CHCH}_2\text{Br} \rightarrow \text{Boc-Tyr(OAllyl)-OH} + \text{HBr}

    Reaction Conditions:

    • Temperature: 25–50°C

    • Time: 12–24 hours

    • Yield: 70–80% .

Industrial-Scale Optimization

Large-scale production optimizes solvent recovery and minimizes side reactions (e.g., over-alkylation). Continuous flow systems enhance reproducibility, with yields exceeding 75% .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • Boc tert-butyl: δ 1.44 (s, 9H).

    • Allyl group: δ 5.20–5.35 (m, 2H, CH2=CH2\text{CH}_2=\text{CH}_2), δ 5.90–6.05 (m, 1H, CH2=CH2\text{CH}_2=\text{CH}_2) .

    • Aromatic protons: δ 6.75–7.10 (m, 4H, Tyr ring).

  • HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA); retention time ≈ 12.5 min .

  • Mass Spectrometry:

    • ESI-MS: [M+H]⁺ m/z 322.4 (calculated: 321.37) .

Reactivity and Applications

Peptide Synthesis

Boc-Tyr(OAllyl)-OH is used in solid-phase peptide synthesis (SPPS) to prevent side reactions during coupling. The allyl group is selectively removed via Pd⁰ catalysts (e.g., Pd(PPh₃)₄) in the presence of nucleophiles (e.g., morpholine), preserving the Boc group .

Example: Synthesis of Tyrosine-Containing Peptides

  • Deprotection:

    Boc-Tyr(OAllyl)-OHPd(PPh₃)₄, morpholineBoc-Tyr-OH\text{Boc-Tyr(OAllyl)-OH} \xrightarrow{\text{Pd(PPh₃)₄, morpholine}} \text{Boc-Tyr-OH}
  • Coupling: Activated esters (e.g., HBTU) link the deprotected tyrosine to growing peptide chains .

Orthogonal Protection Strategies

The allyl group’s compatibility with Boc and Fmoc protocols enables multi-step syntheses of complex peptides (Table 1) .

Table 1: Comparison of Tyrosine Protecting Groups

Protecting GroupRemoval ConditionsCompatibility
BocTFA/CH₂Cl₂Acid-stable
AllylPd⁰/NucleophileBase-stable
BzlH₂/Pd-CAcid-stable

Challenges and Innovations

Racemization Risks

Prolonged exposure to basic conditions during allylation may cause racemization. Mitigation strategies include:

  • Low-temperature reactions (0–5°C) .

  • Use of additives (e.g., HOBt) to suppress base-mediated epimerization .

Green Chemistry Approaches

Recent advances focus on solvent-free allylation using ball milling or microwave irradiation, reducing reaction times to 1–2 hours with comparable yields .

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